molecular formula C22H29N3O5S B2637690 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 897611-36-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2637690
CAS No.: 897611-36-8
M. Wt: 447.55
InChI Key: BHJNTEVHGLXWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, linked to an acetamide moiety through an ethyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Mode of Action

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction with these receptors leads to changes in the cellular functions, which will be discussed in the following sections.

Biochemical Pathways

The biochemical pathways affected by N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetics of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is crucial for its therapeutic potential. The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The molecular and cellular effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide’s action involve changes in the function of the alpha1-adrenergic receptors. This leads to alterations in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the piperazine ring, which is then functionalized with the methoxyphenyl group and the sulfonyl group. The final step involves the coupling of the functionalized piperazine with the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((5-methyl-3-isoxazolyl)amino)sulfonyl)phenylacetamide
  • 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
  • 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the sulfonyl group linked to the piperazine ring through an ethyl chain distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-7-9-19(10-8-18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-6-21(20)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNTEVHGLXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.